6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Description
6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a tropane alkaloid derivative characterized by a bicyclic framework with a ketone group at position 3, a methyl group on the nitrogen atom (position 8), and an acetoxy substituent at position 4. This compound belongs to the 8-azabicyclo[3.2.1]octane family, which is central to bioactive molecules such as cocaine and atropine .
Structure
3D Structure
Properties
IUPAC Name |
(8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6(12)14-10-4-7-3-8(13)5-9(10)11(7)2/h7,9-10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAJUIASUVGIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC(=O)CC1N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of butanedione with methylamine and acetonedicarboxylic acid under basic conditions to form the bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with stringent control over reaction parameters to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions
6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drugs targeting the central nervous system.
Industry: Utilized in the production of pharmaceuticals and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects: The acetoxy group at C6 in the target compound introduces steric bulk and electron-withdrawing character compared to the hydroxyl group in 6-hydroxytropinone, altering reactivity in nucleophilic reactions .
- Lipophilicity: The acetoxy derivative is more lipophilic than 6-hydroxytropinone, which may enhance its utility in drug design for blood-brain barrier penetration .
Reactivity and Functionalization
- Ketone Reactivity: The C3 ketone in nortropinone undergoes condensation reactions with aldehydes (e.g., benzaldehyde) to form tropane derivatives, as seen in mechanochemical syntheses .
- Reduction Behavior : Aliphatic ketones (e.g., octan-3-one) exhibit slower reduction rates compared to aldehydes under EDAB-mediated conditions, suggesting the C3 ketone in the target compound may resist reduction unless activated .
Biological Activity
6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound belonging to the tropane alkaloid family, characterized by its unique structure that includes an acetoxy group at the 6-position and a ketone functional group at the 3-position. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a neurotransmitter reuptake inhibitor, which may have implications for treating various neuropsychiatric disorders.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 183.25 g/mol. Its structural features include:
| Feature | Description |
|---|---|
| Acetoxy Group | Present at the 6-position |
| Ketone Functional Group | Located at the 3-position |
| Bicyclic System | Contains a nitrogen atom in the ring |
The presence of these functional groups contributes to its reactivity and biological properties, allowing it to participate in various chemical reactions, such as hydrolysis and nucleophilic addition, which can lead to the formation of derivatives with potentially different biological activities .
Biological Activity
Research indicates that this compound acts primarily as a monoamine neurotransmitter reuptake inhibitor . This activity positions it as a candidate for therapeutic applications targeting mood disorders, anxiety, and other conditions influenced by monoamine neurotransmission.
The compound's structural similarity to known tropane alkaloids suggests it may interact with several neurotransmitter systems, notably those involving:
- Dopamine
- Serotonin
These interactions are crucial for understanding its pharmacological effects and therapeutic potential. Further studies are needed to elucidate specific binding affinities and mechanisms of action .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Neurotransmitter Interaction Studies : A study indicated that compounds similar to this compound exhibit significant interaction with serotonin and dopamine receptors, suggesting potential antidepressant properties .
- Cytotoxic Properties : Research on related bicyclic compounds has demonstrated selective toxicity towards tumor cells, indicating that modifications to the bicyclic structure can enhance anticancer activity . This highlights the potential for developing derivatives with targeted therapeutic effects.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | Lacks acetoxy group | Basic structure without modifications |
| 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | Hydroxy instead of acetoxy | Potentially different biological activity |
| Tropine | Non-acetylated version | Found in nature; precursor to various derivatives |
| 8-Azabicyclo[3.2.1]octane derivatives | Various substitutions on bicyclic core | Diverse pharmacological profiles |
The unique functionalization of this compound enhances its reactivity and biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one, and how can reaction conditions be optimized?
- Methodology : The synthesis of bicyclic azabicyclo derivatives often involves Stille or Suzuki cross-coupling protocols to introduce aryl/heteroaryl substituents. For example, Stille coupling has been used to synthesize 3-(biaryl)-8-azabicyclo[3.2.1]octane derivatives in high yields, whereas Suzuki coupling may lead to complex mixtures under similar conditions . Optimization includes adjusting catalysts (e.g., BF₃·Et₂O for Diels-Alder reactions) and controlling temperature to minimize side products.
- Key Considerations : Monitor diastereocontrol using radical cyclization with n-tributyltin hydride and AIBN, which achieves >99% stereoselectivity in some cases .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and substituent positions.
- X-ray Crystallography : Resolves stereochemistry and validates rigid bicyclo[3.2.1]octane conformation .
- Mass Spectrometry : HRMS for molecular weight confirmation and fragmentation patterns.
- Data Gaps : Limited physicochemical data (e.g., melting point, log P) are reported in public sources; experimental determination is recommended .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodology :
- In Vitro Assays : Compare binding affinities (e.g., dopamine/serotonin/norepinephrine transporters) between endo and exo stereoisomers. For instance, BIMU 1 and BIMU 8 show partial agonism at 5-HT₄ receptors, with stereochemistry affecting potency .
- Computational Modeling : Molecular docking to predict interactions between stereoisomers and target proteins (e.g., sigma receptors) .
Q. What strategies are used to evaluate sigma receptor affinity and selectivity in derivatives?
- Methodology :
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., [³H]DTG for sigma-2 receptors) to measure Kᵢ values. Derivatives like 11b show high sigma-2 affinity (Kᵢ < 10 nM) and >100-fold selectivity over sigma-1 .
- Functional Assays : Assess intracellular Ca²⁺ flux or cAMP modulation to determine agonist/antagonist profiles.
- Data Table :
| Compound | Sigma-1 Kᵢ (nM) | Sigma-2 Kᵢ (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| 11b | 1,200 | 8.5 | 141 |
| Reference Ligand | 15 (Haloperidol) | 20 (RHM-1) | — |
| Source: |
Q. How can computational models predict interactions with neurotransmitter transporters?
- Methodology :
- Molecular Dynamics (MD) Simulations : Map ligand-receptor interactions (e.g., cocaine analogs like PR04.MZ ) with dopamine transporters.
- QSAR Studies : Corrogate substituent effects (e.g., fluorinated alkyl chains) on uptake inhibition (IC₅₀) .
Stability and Safety Considerations
Q. What stability challenges arise during storage and handling?
- Methodology :
- Stability Testing : Use accelerated degradation studies (40°C/75% RH) to identify decomposition pathways. The compound is stable under recommended storage (dry, inert atmosphere) but may degrade under UV exposure .
- Safety Protocols : Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for vapor exposure. Avoid drainage contamination due to unknown ecotoxicity .
Data Contradictions and Gaps
Q. How should researchers address contradictions in reported biological activities?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
